Fosphenytoin sodium is a water-soluble prodrug of phenytoin, designed for parenteral administration. [] It serves as a delivery system to achieve therapeutic phenytoin concentrations more rapidly and safely than traditional phenytoin formulations. [] Fosphenytoin has no intrinsic pharmacological activity before its conversion to phenytoin. [] It is primarily used in research settings to investigate its chemical properties, conversion mechanisms, and interaction with biological systems.
Fosphenytoin is classified as an antiepileptic drug. It is synthesized from phenytoin, which is a well-established medication used for seizure control. The compound is commercially available under various brand names, including Cerebyx, and is typically administered in clinical settings for acute seizure management .
The synthesis of fosphenytoin involves several key steps:
This method has been refined to reduce costs and safety hazards associated with heavy metal residues from previous synthesis techniques.
Fosphenytoin's molecular structure can be described as a complex arrangement involving a diphenyl hydantoin backbone modified by phosphate groups. Its chemical formula is , and it features multiple functional groups that contribute to its pharmacological properties.
Fosphenytoin undergoes hydrolysis in vivo, where it is rapidly converted to phenytoin through enzymatic action by phosphatases. The conversion half-life ranges from approximately 8 to 15 minutes in human subjects, indicating a swift metabolic process that allows for effective therapeutic action .
This reaction pathway highlights the transformation of fosphenytoin into its active form, phenytoin, which exerts its antiepileptic effects.
Fosphenytoin acts primarily by stabilizing neuronal membranes and decreasing excitability through modulation of voltage-gated sodium channels. Once converted to phenytoin, it inhibits repetitive firing of action potentials in neurons, effectively controlling seizure activity.
These properties contribute significantly to its pharmacokinetics and therapeutic effectiveness.
Fosphenytoin is primarily utilized in clinical settings for:
Fosphenytoin (C₁₆H₁₅N₂O₆P) is a water-soluble phosphate ester prodrug of phenytoin (5,5-diphenylhydantoin). Its design overcomes the inherent solubility limitations of the parent drug, which exhibits poor aqueous solubility (20–25 μg/mL) due to its crystalline structure and high melting point [1] [7]. The addition of a phosphate group at the N3 position of the hydantoin ring increases polarity, enabling dissolution in isotonic aqueous solutions (pH 8.6–9.0) without organic solvents like propylene glycol [1] [5] [7]. This modification eliminates the need for excipients that cause tissue necrosis or cardiovascular instability associated with intravenous phenytoin formulations [7].
Table 1: Structural and Functional Comparison of Fosphenytoin and Phenytoin
Property | Fosphenytoin | Phenytoin |
---|---|---|
Chemical Formula | C₁₆H₁₅N₂O₆P | C₁₅H₁₂N₂O₂ |
Aqueous Solubility | ~700 mg/mL | ~0.02 mg/mL |
Vehicle | Water (pH 8.6–9.0) | Propylene glycol/ethanol (pH 12) |
Bioavailability (IV/IM) | 100% | Erratic |
Fosphenytoin undergoes rapid enzymatic hydrolysis in vivo via phosphatases in the liver, red blood cells, and peripheral tissues. This process cleaves the phosphate ester bond, yielding one mole of phenytoin, phosphate, and formaldehyde per mole of fosphenytoin [1] [3]. The formaldehyde is further metabolized to formate via folate-dependent pathways [1] [5]. Key characteristics of this bioconversion include:
Table 2: Bioconversion Metrics of Fosphenytoin
Parameter | Value | Conditions |
---|---|---|
Conversion Half-Life | 8–15 minutes | Intravenous administration |
Peak Phenytoin Levels | 10 minutes post-infusion | IV infusion (100 mg PE/min) |
Nasal Conversion Rate | 30–40% in 60 minutes | Ex vivo porcine model |
Fosphenytoin’s phosphate ester group confers a high aqueous solubility (~700 mg/mL), a >35,000-fold enhancement compared to phenytoin [1] [6]. This property enables:
Notably, cyclodextrin complexation addresses degradant solubility issues. Phenytoin (a hydrolysis byproduct) forms water-soluble complexes with (SBE)₇M-β-CD, preventing crystallization in liquid formulations [6]. This is critical for storage stability and dose accuracy.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7